molecular formula C25H28N4O3 B2413165 1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900872-96-0

1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2413165
CAS No.: 900872-96-0
M. Wt: 432.524
InChI Key: OCXJIKRJECVQCX-UHFFFAOYSA-N
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Description

The compound “1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been described in the literature . For instance, the 7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized via acid-mediated nucleophilic substitution reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the appropriate amines .


Molecular Structure Analysis

The molecular structure of pyrimidines includes a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific substitutions at various positions of the ring, such as the benzyl, isopropoxypropyl, and methyl groups in the given compound, can significantly influence its properties and biological activity .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives often involve their interactions with various biological targets. For instance, some pyrimidine derivatives have been found to exhibit inhibitory effects against the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Chemical Modification and Analgesic Properties

Chemical modifications, such as methylation of the pyridine moiety, have been explored to enhance the biological properties of related compounds. For instance, the displacement of the methyl group in the pyrido[1,2-a]pyrimidine nucleus was investigated to optimize analgesic properties. This modification led to increased biological activity in para-substituted derivatives, suggesting potential applications in pain management (Ukrainets et al., 2015).

Synthesis of Novel Derivatives

Research has also focused on the synthesis of novel derivatives, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These compounds were prepared from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, indicating a versatile approach to generating new molecules with potentially significant pharmacological activities (Bakhite et al., 2005).

Antimicrobial Activity

Derivatives of this compound class have been synthesized and evaluated for antimicrobial activity. For example, novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides showed promising activity against strains of Proteus vulgaris and Pseudomonas aeruginosa. This suggests potential applications in the development of new antimicrobial agents (Kolisnyk et al., 2015).

Future Directions

The development of new pyrimidines as anti-inflammatory agents is a promising area of research . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

6-benzyl-12-methyl-2-oxo-N-(3-propan-2-yloxypropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-17(2)32-13-7-12-26-24(30)21-14-20-23(28(21)16-19-8-5-4-6-9-19)27-22-11-10-18(3)15-29(22)25(20)31/h4-6,8-11,14-15,17H,7,12-13,16H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXJIKRJECVQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCCOC(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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